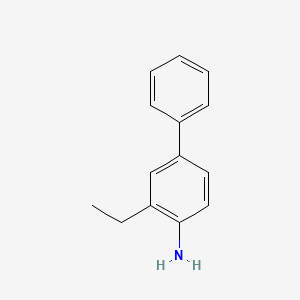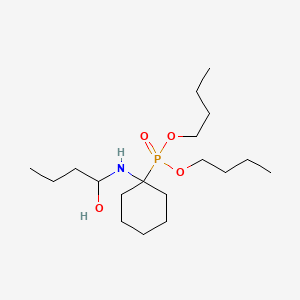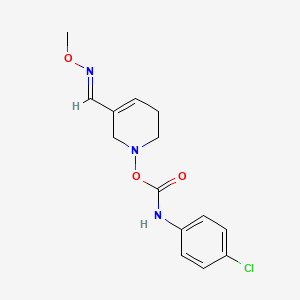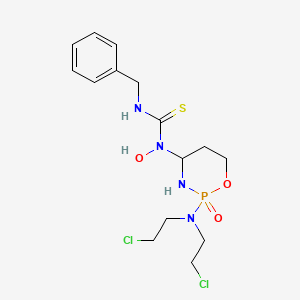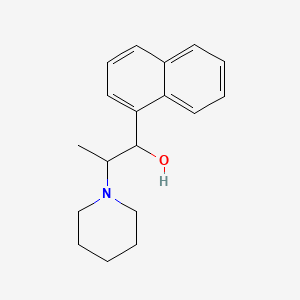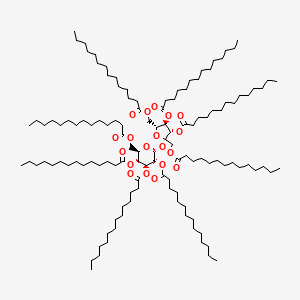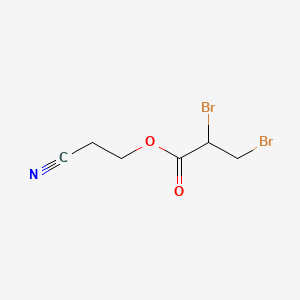
beta-Cyanoethyl 2,3-dibromopropionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-Cyanoethyl 2,3-dibromopropionate: is a chemical compound with the systematic name hydracrylonitrile, 2,3-dibromopropionate (ester) . It is known for its unique structure, which includes both cyano and dibromo functional groups. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of beta-Cyanoethyl 2,3-dibromopropionate typically involves the reaction of 2,3-dibromopropionic acid with beta-cyanoethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using automated equipment. The process is designed to be efficient and cost-effective, with stringent quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions: Beta-Cyanoethyl 2,3-dibromopropionate undergoes various chemical reactions, including:
Substitution Reactions: The dibromo groups can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents at moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds .
Scientific Research Applications
Beta-Cyanoethyl 2,3-dibromopropionate has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of beta-Cyanoethyl 2,3-dibromopropionate involves its interaction with specific molecular targets. The cyano and dibromo groups play a crucial role in its reactivity and interactions with other molecules. The compound can form covalent bonds with nucleophiles, leading to the formation of stable products. The exact pathways and molecular targets depend on the specific application and conditions .
Comparison with Similar Compounds
Ethyl 2,3-dibromopropionate: Similar in structure but lacks the cyano group.
Beta-Cyanoethyl 2-bromopropionate: Similar but with only one bromine atom.
Beta-Cyanoethyl 2,3-dichloropropionate: Similar but with chlorine atoms instead of bromine.
Uniqueness: Beta-Cyanoethyl 2,3-dibromopropionate is unique due to the presence of both cyano and dibromo groups, which confer distinct reactivity and properties. This makes it a valuable compound in various chemical syntheses and research applications .
Properties
CAS No. |
27983-69-3 |
|---|---|
Molecular Formula |
C6H7Br2NO2 |
Molecular Weight |
284.93 g/mol |
IUPAC Name |
2-cyanoethyl 2,3-dibromopropanoate |
InChI |
InChI=1S/C6H7Br2NO2/c7-4-5(8)6(10)11-3-1-2-9/h5H,1,3-4H2 |
InChI Key |
BERJRPXTZCHORG-UHFFFAOYSA-N |
Canonical SMILES |
C(COC(=O)C(CBr)Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


